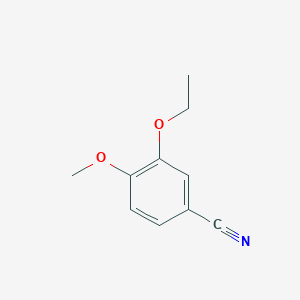

3-Ethoxy-4-methoxybenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-ethoxy-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIINWPNAMHVDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398073 | |

| Record name | 3-ethoxy-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60758-86-3 | |

| Record name | 3-Ethoxy-4-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60758-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-ethoxy-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethoxy-4-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Ethoxy-4-methoxybenzonitrile chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Ethoxy-4-methoxybenzonitrile, a key intermediate in the pharmaceutical and fine chemical industries. The information is tailored for researchers, scientists, and drug development professionals, presenting data in a structured and accessible format.

Chemical Identity and Properties

This compound is a substituted aromatic nitrile. Its core structure consists of a benzene (B151609) ring functionalized with an ethoxy group, a methoxy (B1213986) group, and a nitrile group at positions 3, 4, and 1, respectively.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Citations |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 60758-86-3 | [1][3][4] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][3][4] |

| Molecular Weight | 177.20 g/mol | [1][3][4] |

| Appearance | White to light yellow powder or crystal | [2][3] |

| Melting Point | 70°C | [3] |

| Boiling Point | 281.9 ± 25.0 °C at 760 mmHg | [3][4] |

| Density | 1.1 ± 0.1 g/cm³ | [3][4] |

| Flash Point | 109.2 ± 16.4 °C | [3][4] |

| Solubility | Soluble in methanol | [3] |

| InChI | InChI=1S/C10H11NO2/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h4-6H,3H2,1-2H3 | [1][2] |

| InChIKey | XTIINWPNAMHVDG-UHFFFAOYSA-N | [1][2][3] |

| SMILES | CCOC1=C(C=CC(=C1)C#N)OC | [1] |

Chemical Structure

The structure of this compound is characterized by a benzene ring with three substituents. The nitrile group (-C≡N) is a key functional group that participates in various chemical transformations. The ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups are electron-donating groups that influence the reactivity of the aromatic ring.

Caption: Chemical structure of this compound.

Experimental Protocols

Several synthetic routes for this compound have been reported. A common method involves the ethylation of 3-hydroxy-4-methoxybenzonitrile (B193458). Another approach starts from isovanillin.

Protocol 1: Ethylation of 3-hydroxy-4-methoxybenzonitrile [3][5]

This protocol describes the synthesis of this compound from 3-hydroxy-4-methoxybenzonitrile and bromoethane.

-

Materials:

-

Procedure:

-

Combine 3-hydroxy-4-methoxybenzonitrile, bromoethane, potassium carbonate, and dimethylformamide in a 100 ml flask.[3]

-

Heat the mixture to 100°C and stir for 8 hours.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

-

After the reaction is complete, cool the mixture to room temperature.[3]

-

Add 100 ml of water and extract the product with ethyl acetate.[3]

-

Dry the organic phase with anhydrous sodium sulfate.[3]

-

Evaporate the solvent to yield the final product as a white solid.[3]

-

Protocol 2: Synthesis from 3-ethoxy-4-methoxybenzaldehyde (B45797) [5][6]

This method involves the conversion of 3-ethoxy-4-methoxybenzaldehyde to the corresponding nitrile.

-

Materials:

-

3-ethoxy-4-methoxybenzaldehyde (1000 g, 5.54 moles)[5]

-

Hydroxylamine (B1172632) hydrochloride (462.5 g, 6.6 moles)[5]

-

Acetonitrile (B52724) (5 L)[5]

-

Deionized water

-

-

Procedure:

-

Charge a 12 L three-necked flask with 3-ethoxy-4-methoxybenzaldehyde and hydroxylamine hydrochloride at room temperature.[5]

-

Add acetonitrile and stir the mixture for 15-20 minutes.[5]

-

Warm the reaction mixture to 65-72°C and then heat to reflux (78-84°C) for 2-3 hours.[5]

-

Cool the mixture to room temperature and add 1 L of deionized water.[5]

-

Distill off 3.5-4.0 L of acetonitrile under vacuum.[5]

-

Dilute the concentrated residue with 4 L of deionized water and stir for 1-2 hours at room temperature.[5]

-

Filter the mixture under vacuum and wash the solid with 3-4 L of deionized water.[5]

-

Dry the solid in a tray at 30-32°C under a pressure of 100-125 mm Hg for 24-36 hours to obtain the product.[5]

-

Caption: Experimental workflows for the synthesis of this compound.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, primarily serving as a pharmaceutical intermediate.[3][6] Its most notable application is in the synthesis of Apremilast, a medication used for the treatment of certain types of arthritis and skin conditions.[7][8][9] The compound is also explored as an intermediate for pesticides and liquid crystal materials.[6]

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][10] It also causes skin and serious eye irritation.[1][10] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[10] Work should be conducted in a well-ventilated area or under a fume hood.[10][11]

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement | Citations |

| Acute toxicity, Oral | 3 | H301: Toxic if swallowed | [1][10] |

| Acute toxicity, Dermal | 3 | H311: Toxic in contact with skin | [1][10] |

| Acute toxicity, Inhalation | 3 | H331: Toxic if inhaled | [1][10] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation | [1][10] |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation | [1][10] |

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[10][11] Keep it away from incompatible materials.[11]

Spectroscopic Data

Characterization of this compound is typically performed using standard analytical techniques. While specific spectral data is proprietary to suppliers, a comprehensive characterization package for this compound generally includes:

-

¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the ethoxy, methoxy, and aromatic regions.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

-

Infrared Spectroscopy (IR): To identify the characteristic vibrational frequencies of the nitrile (-C≡N) and ether (C-O-C) functional groups.

-

Thermogravimetric Analysis (TGA): To determine the thermal stability of the compound.[7]

References

- 1. This compound | C10H11NO2 | CID 3934769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 60758-86-3 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | CAS#:60758-86-3 | Chemsrc [chemsrc.com]

- 5. 3-Ethoxy-4-methoxy benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 3-Ethoxy-4-methoxybenzonitrile (CAS: 60758-86-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-4-methoxybenzonitrile, with a CAS number of 60758-86-3, is a key organic intermediate primarily utilized in the pharmaceutical industry.[1] Its chemical structure, featuring ethoxy, methoxy, and nitrile functional groups on a benzene (B151609) ring, makes it a valuable building block in the synthesis of more complex molecules. This white to light yellow crystalline powder is most notably recognized as a crucial precursor in the manufacture of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriatic arthritis and psoriasis.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, safety information, and its role in the synthesis of Apremilast.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for quality control. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 60758-86-3 | [1] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1] |

| Molecular Weight | 177.20 g/mol | [1] |

| IUPAC Name | This compound | [4] |

| Synonyms | Benzonitrile (B105546), 3-ethoxy-4-methoxy-; 3-Aethoxy-4-methoxy-benzonitril | [1][2] |

| Appearance | White to light yellow powder or crystal | [1][4] |

| Melting Point | 70 °C | [2] |

| Boiling Point | approx. 281.9 °C at 760 Torr | [2] |

| Density | approx. 1.09 g/cm³ at 20°C and 760 Torr | [2] |

| Solubility | Soluble in methanol | [2] |

| Flash Point | 109.2 °C | [2] |

| InChIKey | XTIINWPNAMHVDG-UHFFFAOYSA-N | [2] |

Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~1.4 (t, 3H, -OCH₂CH₃), δ ~3.9 (s, 3H, -OCH₃), δ ~4.1 (q, 2H, -OCH₂CH₃), δ ~6.9 (d, 1H, Ar-H), δ ~7.2-7.4 (m, 2H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ ~14 (-OCH₂CH₃), δ ~56 (-OCH₃), δ ~64 (-OCH₂CH₃), δ ~111-125 (Ar-C and -CN), δ ~148-155 (Ar-C-O) |

| IR (KBr) | ~2220-2240 cm⁻¹ (C≡N stretch), ~2850-3000 cm⁻¹ (C-H stretch), ~1500-1600 cm⁻¹ (C=C aromatic stretch), ~1000-1300 cm⁻¹ (C-O stretch) |

| Mass Spec (EI) | m/z 177 (M⁺), 162 (M⁺ - CH₃), 148 (M⁺ - C₂H₅), 132 (M⁺ - OC₂H₅) |

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily starting from isovanillin (B20041) or 3-hydroxy-4-methoxybenzonitrile. A common laboratory-scale synthesis is detailed below.

Experimental Protocol: Ethylation of 3-hydroxy-4-methoxybenzonitrile

This method involves the Williamson ether synthesis to introduce the ethoxy group.

Materials:

-

3-hydroxy-4-methoxybenzonitrile (10g, 67.11 mmol)

-

Bromoethane (25 ml, 335.2 mmol)

-

Potassium carbonate (10.25g)

-

Dimethylformamide (DMF) (50 ml)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

In a 100 ml flask, combine 3-hydroxy-4-methoxybenzonitrile, bromoethane, potassium carbonate, and dimethylformamide.[1]

-

Heat the mixture to 100°C and stir for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.[1]

-

Add 100 ml of water and extract the product with ethyl acetate.[1]

-

Dry the organic phase with anhydrous sodium sulfate.[1]

-

Evaporate the solvent under reduced pressure to yield the crude product as a white solid.[1]

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity white solid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Role in Apremilast Synthesis and Mechanism of Action

This compound is a critical intermediate in the synthesis of Apremilast. The nitrile group is typically reduced to an amine, which then undergoes further reactions to form the final drug molecule.

Logical Relationship in Apremilast Synthesis

Caption: Role of the intermediate in Apremilast synthesis.

Signaling Pathway of Apremilast

Apremilast, synthesized from this compound, exerts its therapeutic effect by inhibiting phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, Apremilast increases intracellular cAMP levels. This elevation in cAMP leads to the activation of protein kinase A (PKA), which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.[5] Specifically, it downregulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interferon-gamma (IFN-γ), while upregulating the anti-inflammatory cytokine interleukin-10 (IL-10).[6][5]

Caption: Apremilast's mechanism of action via PDE4 inhibition.

Safety and Handling

This compound is classified as a hazardous substance. Proper safety precautions must be observed during its handling and storage.

| Hazard Class | Description |

| GHS Pictograms | GHS06 (Toxic), GHS07 (Harmful/Irritant) |

| Hazard Statements | H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. |

Conclusion

This compound is a fundamentally important intermediate in the pharmaceutical industry, particularly for the synthesis of Apremilast. Its well-defined chemical properties and established synthetic routes make it a readily accessible building block for drug development professionals. A comprehensive understanding of its characteristics, synthesis, and the mechanism of action of the final drug product is crucial for its effective and safe utilization in research and manufacturing. As with any chemical reagent, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel.

References

A Comprehensive Technical Guide to the Synthesis of 3-Ethoxy-4-methoxybenzonitrile from Isovanillin

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the synthetic pathway for producing 3-ethoxy-4-methoxybenzonitrile, a key intermediate in the pharmaceutical industry, from the readily available starting material, isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). The synthesis is a robust two-step process involving an initial ethylation of isovanillin, followed by the conversion of the resulting aldehyde to a nitrile. This guide details the reaction mechanisms, provides comprehensive experimental protocols, and presents quantitative data from various established methods. Visual diagrams of the reaction pathway and experimental workflow are included to facilitate a clear understanding of the process.

Overall Synthesis Pathway

The transformation of isovanillin into this compound is efficiently achieved in two primary synthetic steps:

-

Step 1: Ethylation of Isovanillin. The phenolic hydroxyl group of isovanillin is alkylated using an ethylating agent in the presence of a base to yield the intermediate, 3-ethoxy-4-methoxybenzaldehyde (B45797). This reaction is a classic example of the Williamson ether synthesis.

-

Step 2: Conversion of Aldehyde to Nitrile. The formyl group of 3-ethoxy-4-methoxybenzaldehyde is converted into a nitrile functional group. A common and high-yielding method involves the formation of an aldoxime with hydroxylamine (B1172632) hydrochloride, followed by dehydration to the final nitrile product.

The overall reaction scheme is illustrated below.

Caption: Overall two-step reaction pathway from isovanillin to the target nitrile.

Step 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

Reaction Principle

The first step involves the O-alkylation of the phenolic group of isovanillin. The acidic proton of the hydroxyl group is removed by a base (such as NaOH, KOH, or K₂CO₃) to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic ethyl group of an ethylating agent (e.g., bromoethane, ethyl bromide), displacing the bromide ion in an Sₙ2 reaction to form the ether linkage. The use of a phase transfer catalyst, such as tetrabutylammonium (B224687) fluoride (B91410), can enhance the reaction rate and yield, particularly in aqueous solvent systems.[1][2]

Experimental Protocol

This protocol is a representative example for the synthesis of 3-ethoxy-4-methoxybenzaldehyde.

-

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

Sodium Hydroxide (B78521) (NaOH)

-

Bromoethane (Ethyl Bromide)

-

Tetrabutylammonium fluoride (or another suitable phase transfer catalyst)

-

Deionized Water

-

-

Procedure:

-

In a suitable reaction vessel (e.g., a 3L dry reaction flask), dissolve 157g of sodium hydroxide in 1500ml of water.[1]

-

To this solution, add 500g of isovanillin, 120g of a phase transfer catalyst like tetrabutylammonium fluoride, and 537g of bromoethane.[1]

-

Stir the resulting mixture vigorously at room temperature (approx. 25 °C) for 4 hours.[1]

-

After the reaction period, collect the precipitated solid product by suction filtration.[1]

-

The resulting solid is 3-ethoxy-4-methoxybenzaldehyde, which can be used in the next step, often without further purification.

-

Quantitative Data Summary

The ethylation of isovanillin has been reported under various conditions, consistently producing high yields and purity.

| Starting Material | Reagents | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |

| Isovanillin (100g) | KOH (44g), Ethyl Bromide (56ml) | Ethanol/H₂O | None | 93 | Not Specified | [3] |

| Isovanillin (500g) | NaOH (157g), Bromoethane (537g) | Water | Tetrabutylammonium Fluoride (120g) | 96.1 | 99.9 | [1] |

| Isovanillin (500g) | K₂CO₃ (542g), Bromoethane (537g) | Water | Tetrabutylammonium Fluoride (120g) | 95.1 | 99.8 | [1] |

| Isovanillin (0.5mol) | K₂CO₃ (0.5mol), Bromoethane (0.6mol) | DMF | None | 98.8 | 98.9 | [4] |

Step 2: Synthesis of this compound

Reaction Principle

The conversion of the intermediate aldehyde to the final nitrile product is typically achieved by forming an aldoxime, which is subsequently dehydrated.[4][5] 3-Ethoxy-4-methoxybenzaldehyde reacts with hydroxylamine hydrochloride to form 3-ethoxy-4-methoxybenzaldehyde oxime.[6][7] Heating this oxime intermediate, often in a solvent like acetonitrile, causes dehydration and results in the formation of the stable nitrile group.[6] This one-pot conversion from aldehyde to nitrile is highly efficient.[8][9]

Experimental Protocol

This protocol provides a scalable, one-pot method for converting the aldehyde to the nitrile.[6]

-

Materials:

-

3-Ethoxy-4-methoxybenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Acetonitrile

-

Deionized Water

-

-

Procedure:

-

Charge a 12 L three-necked flask with 1000g (5.54 moles) of 3-ethoxy-4-methoxybenzaldehyde and 462.5g (6.6 moles) of hydroxylamine hydrochloride at room temperature.[6]

-

Add 5 L of acetonitrile to the flask and stir the mixture for 15-20 minutes.[6]

-

Warm the reaction mixture to between 65-72°C and then heat to reflux (78-84°C).[6]

-

Maintain the reflux for 2-3 hours, monitoring the reaction for completion.[6]

-

After completion, cool the mixture to room temperature and add 1 L of deionized water.[6]

-

Distill off 3.5-4.0 L of acetonitrile under vacuum.[6]

-

Dilute the concentrated residue with 4 L of deionized water and stir at room temperature for 1-2 hours to precipitate the product.[6]

-

Filter the mixture under vacuum and wash the collected solid with 3-4 L of deionized water.[6]

-

Dry the solid product in a tray dryer at 30-32°C under vacuum to yield this compound.[6]

-

Quantitative Data Summary

The conversion of 3-ethoxy-4-methoxybenzaldehyde to the corresponding nitrile is a high-yielding reaction.

| Starting Material | Reagents | Solvent | Key Conditions | Yield (%) | Purity (%) | Reference |

| 3-Ethoxy-4-methoxybenzaldehyde (1000g) | Hydroxylamine HCl (462.5g) | Acetonitrile | Reflux (78-84°C) | 95.5 | 99.2 (HPLC) | [6] |

| 3-Ethoxy-4-methoxybenzaldehyde (1 eq) | Hydroxylamine HCl (1.4 eq) | Acetonitrile | Reflux | 54 (after recrystallization) | Not Specified | [7] |

| 3-Ethoxy-4-methoxybenzaldehyde oxime (0.3mol) | Acetic Anhydride (0.9mol) | None | 130°C, 3h (Dehydration step) | Not Specified | Not Specified | [4] |

Experimental Workflow Overview

The following diagram provides a high-level summary of the entire experimental workflow, from starting material to final product.

Caption: High-level workflow for the two-step synthesis.

Conclusion

The synthesis of this compound from isovanillin is a well-established and highly efficient process. The two-step route, involving Williamson ether synthesis followed by a one-pot conversion of the aldehyde to a nitrile, provides the final product in high yield and purity. The methodologies are scalable and utilize readily available reagents, making this pathway suitable for both laboratory-scale research and larger-scale industrial production for pharmaceutical applications.

References

- 1. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 2. 3-Ethoxy-4-methoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]

- 5. 3-ethoxy-4-methoxy benzonitrile preparing method (2015) | Yang Qing | 2 Citations [scispace.com]

- 6. 3-Ethoxy-4-methoxy benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]

- 9. One-Pot Synthesis of Nitriles from Aldehydes Catalyzed by Deep Eutectic Solvent [organic-chemistry.org]

Physical and chemical properties of 3-Ethoxy-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-4-methoxybenzonitrile is a key organic intermediate with the CAS number 60758-86-3.[1] It is a substituted benzonitrile (B105546), characterized by the presence of an ethoxy and a methoxy (B1213986) group on the benzene (B151609) ring. This compound is of significant interest to the pharmaceutical industry, primarily serving as a crucial building block in the synthesis of phosphodiesterase 4 (PDE4) inhibitors.[2] Notably, it is a precursor for the anti-inflammatory drug Apremilast, which is used in the treatment of psoriatic arthritis and psoriasis.[2] Its structural features make it a valuable synthon for introducing the 3-ethoxy-4-methoxyphenyl moiety into target molecules, a common pharmacophore in many PDE4 inhibitors.[3][4]

Physical and Chemical Properties

This compound is typically a white to light yellow crystalline powder under standard conditions.[5] It is soluble in organic solvents like methanol. The key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C10H11NO2 | [1] |

| Molecular Weight | 177.20 g/mol | [1] |

| CAS Number | 60758-86-3 | [1] |

| Appearance | White to light yellow powder/crystal | [5] |

| Melting Point | 70-74 °C | [5] |

| Boiling Point | 281.9 ± 25.0 °C at 760 mmHg | |

| Density | 1.09 ± 0.1 g/cm³ | |

| Flash Point | 109.2 ± 16.4 °C | |

| Solubility | Soluble in Methanol | [5] |

| InChI Key | XTIINWPNAMHVDG-UHFFFAOYSA-N | [1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. Below is a summary of the available spectral information.

| Technique | Data |

| ¹H-NMR | While a full spectrum is not publicly available, chemical suppliers indicate that ¹H-NMR data is available upon request. |

| ¹³C-NMR | ¹³C-NMR data is not readily available in public databases. It can be requested from commercial suppliers. |

| Mass Spectrometry (MS) | Mass spectrometry data is available and is consistent with the compound's molecular weight. |

| Infrared (IR) Spectroscopy | A full IR spectrum is not publicly available. It can be requested from commercial suppliers. |

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the ethylation of 3-hydroxy-4-methoxybenzonitrile (B193458).

Method 1: Ethylation of 3-hydroxy-4-methoxybenzonitrile

-

Reactants: 3-hydroxy-4-methoxybenzonitrile, Bromoethane (B45996), Potassium Carbonate, Dimethylformamide (DMF).

-

Procedure:

-

In a reaction flask, combine 3-hydroxy-4-methoxybenzonitrile (1 equivalent), potassium carbonate (1.5 equivalents), and DMF.

-

Add bromoethane (5 equivalents) to the mixture.

-

Heat the reaction mixture to 100°C and stir for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture and extract the product with ethyl acetate (B1210297).

-

Dry the organic layer with anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain this compound as a white solid.[6]

-

Method 2: From Isovanillin

Another route starts from isovanillin, proceeding through ethylation, oximation, and dehydration.

-

Step 1: Ethylation of Isovanillin: Isovanillin is reacted with an ethylating agent like bromoethane in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) to yield 3-ethoxy-4-methoxybenzaldehyde (B45797).

-

Step 2: Oximation: The resulting aldehyde is then reacted with hydroxylamine (B1172632) hydrochloride in a solvent such as ethanol (B145695) to form 3-ethoxy-4-methoxybenzaldehyde oxime.

-

Step 3: Dehydration: The oxime is dehydrated using a reagent like acetic anhydride (B1165640) to yield the final product, this compound.

The following diagram illustrates a typical synthesis workflow starting from 3-hydroxy-4-methoxybenzonitrile.

Caption: Synthesis of this compound.

Analytical Methods

While specific, detailed protocols for the analysis of this compound are not widely published, its purity is often assessed by High-Performance Liquid Chromatography (HPLC). A general reverse-phase HPLC method would be suitable for this purpose.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength where the benzonitrile chromophore absorbs, typically around 254 nm.

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Role in Drug Development

The primary significance of this compound in drug development lies in its role as a key intermediate for the synthesis of Apremilast, a potent PDE4 inhibitor.[2] The 3-ethoxy-4-methoxyphenyl group is a critical pharmacophore that binds to the active site of the PDE4 enzyme.

Synthesis of Apremilast

The synthesis of Apremilast from this compound involves several steps. A simplified representation of this pathway is shown below. The nitrile group is first converted to a beta-keto sulfone, which then undergoes a stereoselective reduction to a chiral alcohol. This alcohol is subsequently coupled with N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide to form Apremilast.

Caption: Synthesis of Apremilast from this compound.

Signaling Pathway of Apremilast

Apremilast, synthesized from this compound, exerts its anti-inflammatory effects by inhibiting PDE4. PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, Apremilast increases intracellular cAMP levels. This elevation in cAMP leads to the activation of Protein Kinase A (PKA), which in turn modulates the expression of various inflammatory mediators. Specifically, it downregulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and IL-23, while upregulating the production of the anti-inflammatory cytokine IL-10.

Caption: Apremilast inhibits PDE4, leading to anti-inflammatory effects.

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][7] It is also known to cause skin and serious eye irritation.[1][7] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this compound.[7] Work should be conducted in a well-ventilated area or a fume hood.[7]

| Hazard Statement | Code |

| Toxic if swallowed | H301 |

| Toxic in contact with skin | H311 |

| Toxic if inhaled | H331 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

In case of exposure, it is crucial to seek immediate medical attention.[7] If swallowed, rinse the mouth and call a poison center or doctor immediately.[7] If on skin, wash with plenty of water.[7] If inhaled, move the person to fresh air.[7]

Conclusion

This compound is a fundamentally important intermediate for the synthesis of pharmaceutically active compounds, most notably Apremilast. Its well-defined physical and chemical properties, along with established synthetic routes, make it a readily accessible building block for drug discovery and development. A thorough understanding of its properties, synthesis, and role as a pharmacophore is essential for researchers and scientists working in the field of medicinal chemistry, particularly those focused on the development of novel PDE4 inhibitors and other therapeutics. The safety precautions outlined should be strictly adhered to in order to ensure safe handling and use in a laboratory or manufacturing setting.

References

- 1. This compound | C10H11NO2 | CID 3934769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. This compound | 60758-86-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 3-Ethoxy-4-methoxy benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

Molecular weight and formula of 3-Ethoxy-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-4-methoxybenzonitrile is a substituted benzonitrile (B105546) compound of significant interest in medicinal chemistry and organic synthesis. Its primary role is as a key intermediate in the synthesis of Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis. This document provides a comprehensive overview of its chemical properties, synthesis, and its relevance in the development of anti-inflammatory therapeutics.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₂ | [1] |

| Molecular Weight | 177.20 g/mol | [1] |

| CAS Number | 60758-86-3 | [1][2] |

| Appearance | White to light yellow powder or crystal | [2] |

| Melting Point | 70 °C | [2] |

| Boiling Point | ~281.9 °C at 760 Torr | [2] |

| Density | ~1.09 g/cm³ at 20°C | [2] |

| Solubility | Soluble in methanol | [2] |

| IUPAC Name | This compound | [1] |

Analytical Data

While a publicly available experimental spectrum for this compound is not readily accessible, the following table presents predicted ¹H NMR and ¹³C NMR chemical shifts and an expected mass spectrum profile based on its structure and data from analogous compounds. This information is crucial for reaction monitoring and quality control.

| Analytical Technique | Predicted Data |

| ¹H NMR | δ (ppm): ~7.3-7.1 (m, 3H, Ar-H), 4.1 (q, 2H, -OCH₂CH₃), 3.9 (s, 3H, -OCH₃), 1.4 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR | δ (ppm): ~160-150 (Ar-C-O), ~130-110 (Ar-C), ~120 (CN), ~65 (-OCH₂CH₃), ~56 (-OCH₃), ~15 (-OCH₂CH₃) |

| Mass Spectrometry (MS) | Expected m/z: 177.08 (M⁺), with fragmentation patterns corresponding to the loss of ethoxy and methoxy (B1213986) groups. |

Experimental Protocols: Synthesis of this compound

Two common methods for the synthesis of this compound are detailed below.

Method 1: Ethylation of 3-hydroxy-4-methoxybenzonitrile (B193458)

This protocol involves the ethylation of 3-hydroxy-4-methoxybenzonitrile using bromoethane (B45996).

Materials:

-

3-hydroxy-4-methoxybenzonitrile

-

Bromoethane

-

Potassium carbonate

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

To a 100 ml flask, add 3-hydroxy-4-methoxybenzonitrile (10g, 67.11mmol), bromoethane (25 ml, 335.2mmol), potassium carbonate (10.25g), and dimethylformamide (50 ml).[2]

-

Heat the mixture to 100 °C and stir for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.[2]

-

The product is then extracted with ethyl acetate.[2]

-

The organic phase is dried over anhydrous sodium sulfate.[2]

-

The solvent is evaporated under reduced pressure to yield this compound as a white solid.[2]

Method 2: From 3-Ethoxy-4-methoxybenzaldehyde

This protocol describes the conversion of 3-Ethoxy-4-methoxybenzaldehyde to the corresponding nitrile.

Materials:

-

3-Ethoxy-4-methoxybenzaldehyde

-

Hydroxylamine (B1172632) hydrochloride

-

Deionized water

Procedure:

-

Charge a 12 L three-necked flask with 3-Ethoxy-4-methoxybenzaldehyde (1000 g, 5.54 moles) and hydroxylamine hydrochloride (462.5 g, 6.6 moles) at room temperature.[3]

-

Add acetonitrile (5 L) and stir the reaction mixture at room temperature for 15-20 minutes.[3]

-

Warm the reaction mixture to 65-72°C and then heat to reflux at 78-84°C for 2-3 hours.[3]

-

Cool the mixture to room temperature and add 1 L of deionized water.[3]

-

Distill off 3.5-4.0 L of acetonitrile under vacuum.[3]

-

Dilute the concentrated residue with 4 L of deionized water and stir at room temperature for 1-2 hours.[3]

-

Filter the mixture under vacuum and wash the solid with 3-4 L of deionized water.[3]

-

Dry the solid at 30-32°C under a pressure of 100-125 mm Hg for 24-36 hours to obtain this compound.[3]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 3-hydroxy-4-methoxybenzonitrile.

Role in Apremilast's Mechanism of Action

This compound is a crucial building block for Apremilast. The therapeutic effect of Apremilast is achieved through the inhibition of phosphodiesterase 4 (PDE4), which leads to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the expression of various pro-inflammatory and anti-inflammatory cytokines. The signaling pathway is depicted below.

Conclusion

This compound is a valuable intermediate with well-defined properties and synthesis routes. Its significance is underscored by its role in the production of Apremilast, a key therapeutic agent for inflammatory diseases. The information provided in this guide serves as a technical resource for researchers and professionals engaged in drug discovery and development, facilitating a deeper understanding of this compound's chemistry and application.

References

3-Ethoxy-4-methoxybenzonitrile: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 3-Ethoxy-4-methoxybenzonitrile (CAS No. 60758-86-3). This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where this compound is utilized.

Introduction

This compound is a white to light yellow crystalline powder with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.2 g/mol .[1] It serves as a key intermediate in the synthesis of various pharmaceutical compounds and other organic molecules.[1] Understanding its solubility and stability is crucial for its effective use in laboratory and industrial settings, ensuring optimal reaction conditions, formulation development, and storage.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | [1] |

| Molecular Weight | 177.2 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 70 °C | [1] |

| Boiling Point | ~281.9 °C at 760 Torr | [1] |

| Density | ~1.09 g/cm³ at 20°C and 760 Torr | [1] |

| Flash Point | 109.2 °C | [1] |

Solubility Profile

| Solvent | Solubility | Source |

| Methanol (B129727) | Soluble | [1] |

| Water | Low (Estimated) | [2][3] |

| Organic Solvents (Moderate Polarity) | Soluble | [4] |

Due to the lack of specific quantitative data, experimental determination of solubility in various solvents relevant to its intended application is highly recommended.

Stability Profile

This compound is generally considered to be a stable compound under standard laboratory and storage conditions.[4] However, specific data on its degradation pathways and kinetics under various stress conditions are limited.

| Condition | Stability Information | Recommendations | Source |

| Storage | Stable at room temperature in a sealed container. | Store in a cool, dry, well-ventilated area away from light, heat, ignition sources, and incompatible substances such as oxidizing agents, acids, or bases.[2] | [1] |

| Light | Some benzonitrile (B105546) derivatives are reported to be stable against ultraviolet radiation. | Store in a light-resistant container. | [5] |

| Hydrolysis | No specific data available. The nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, potentially converting to a carboxylic acid or amide. | Evaluate stability at different pH values if used in aqueous environments. | |

| Oxidation | No specific data available. | Avoid contact with strong oxidizing agents. | [2] |

Experimental Protocols

The following sections provide detailed, generalized methodologies for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical and chemical testing guidelines.

Solubility Determination Protocol

This protocol outlines a general procedure for determining the solubility of a solid compound like this compound in various solvents.

Objective: To determine the approximate solubility of this compound in a selection of common laboratory solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker bath

-

Calibrated pH meter (for aqueous solutions)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Solvent Preparation: Prepare a known volume of each selected solvent.

-

Sample Preparation: Accurately weigh a specific amount of this compound.

-

Equilibrium Solubility Method (Shake-Flask): a. Add an excess amount of the compound to a known volume of each solvent in a sealed container. b. Place the containers in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). c. Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. d. After equilibration, allow the samples to stand to let undissolved solids settle. e. Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved particles. f. Dilute the filtered solution with an appropriate solvent to a concentration within the analytical instrument's linear range. g. Analyze the concentration of the dissolved compound using a validated analytical method.

-

Data Analysis: Calculate the solubility in units such as mg/mL or mol/L.

Solubility Determination Workflow

Stability Testing Protocol (Forced Degradation)

This protocol describes a forced degradation study to investigate the intrinsic stability of this compound under various stress conditions.

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Calibrated oven

-

Photostability chamber

-

Analytical instrumentation for separation and identification (e.g., HPLC-UV/DAD, LC-MS)

Procedure:

-

Sample Preparation: Prepare solutions of this compound in an appropriate solvent (e.g., methanol or acetonitrile/water mixture).

-

Stress Conditions: a. Acid Hydrolysis: Treat the sample solution with HCl and heat (e.g., at 60 °C) for a specified time. Neutralize before analysis. b. Base Hydrolysis: Treat the sample solution with NaOH and heat (e.g., at 60 °C) for a specified time. Neutralize before analysis. c. Oxidative Degradation: Treat the sample solution with H₂O₂ at room temperature or elevated temperature. d. Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., at 80 °C). e. Photolytic Degradation: Expose the solid compound or a solution to light in a photostability chamber according to ICH guidelines.

-

Analysis: a. At specified time points, withdraw samples from each stress condition. b. Analyze the samples using a suitable stability-indicating analytical method (e.g., a gradient HPLC method that separates the parent compound from its degradation products). c. Characterize any significant degradation products using techniques like LC-MS to propose degradation pathways.

-

Data Analysis: Determine the percentage of degradation and identify the major degradation products formed under each stress condition.

Forced Degradation Study Workflow

Conclusion

While this compound is a stable compound with known qualitative solubility in some organic solvents, there is a notable lack of quantitative data in the public domain. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers. It is strongly recommended that experimental studies be conducted to determine the specific solubility and stability characteristics of this compound under conditions relevant to its intended use. This will ensure the development of robust and reliable processes in pharmaceutical and chemical applications.

References

Spectroscopic Profile of 3-Ethoxy-4-methoxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 3-Ethoxy-4-methoxybenzonitrile, a key intermediate in pharmaceutical synthesis. This document presents available spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (CAS No: 60758-86-3; Molecular Formula: C₁₀H₁₁NO₂; Molecular Weight: 177.20 g/mol ).[1][2][3] Note that while some experimental data is available, complete spectral assignments often rely on comparison with similar compounds and predictive models.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~7.3 - 7.5 | Multiplet | 2H | - | Aromatic C-H |

| ~6.9 | Doublet | 1H | ~8.0 | Aromatic C-H |

| 4.14 | Quartet | 2H | 7.0 | -OCH₂CH₃ |

| 3.88 | Singlet | 3H | - | -OCH₃ |

| 1.46 | Triplet | 3H | 7.0 | -OCH₂CH₃ |

Note: The chemical shifts for aromatic protons are estimations based on substituted benzene (B151609) derivatives and may vary slightly. Precise multiplicity and coupling constants require high-resolution spectral analysis.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 | Aromatic C-O |

| ~150 | Aromatic C-O |

| ~125 | Aromatic C-H |

| ~119 | -C≡N |

| ~115 | Aromatic C-H |

| ~112 | Aromatic C-H |

| ~105 | Aromatic C-CN |

| ~64 | -OCH₂CH₃ |

| ~56 | -OCH₃ |

| ~15 | -OCH₂CH₃ |

Note: These are predicted chemical shifts based on computational models and data from structurally similar compounds. Experimental verification is recommended.

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2225 | Strong | C≡N stretch |

| ~3000-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~3100-3000 | Weak-Medium | C-H stretch (aromatic) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O-C stretch (asymmetric, aryl ether) |

| ~1040 | Strong | C-O-C stretch (symmetric, aryl ether) |

Note: The exact peak positions and intensities can be influenced by the sample preparation method.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 177.08 | High | [M]⁺ (Molecular Ion) |

| 162.06 | Moderate | [M - CH₃]⁺ |

| 149.07 | Moderate | [M - C₂H₄]⁺ |

| 148.06 | High | [M - C₂H₅]⁺ |

| 120.06 | Moderate | [M - C₂H₅ - CO]⁺ |

Note: Fragmentation patterns are predicted based on common fragmentation pathways for aromatic ethers and nitriles. The base peak may vary depending on the ionization method and energy.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45°, a larger spectral width than for ¹H NMR, and a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal. Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically perform a background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and investigate the fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions and fragments based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and record their abundance.

-

Data Analysis: Generate a mass spectrum, which is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A logical workflow for the spectroscopic analysis and structural elucidation of an organic compound.

References

In-Depth Technical Guide to the Safety and Handling of 3-Ethoxy-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 3-Ethoxy-4-methoxybenzonitrile (CAS No. 60758-86-3). The information is compiled from various safety data sheets and standardized toxicological guidelines to ensure a high level of accuracy and detail for professionals in research and drug development.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It is crucial for personnel handling this compound to be fully aware of its potential hazards.

GHS Pictograms and Signal Word

The compound is associated with the following GHS pictograms and signal word:

| Pictogram | Hazard Class | Signal Word |

|

| Acute Toxicity (Oral, Dermal, Inhalation) | Danger [1][2][3] |

|

| Skin Irritation, Eye Irritation |

Hazard and Precautionary Statements

The following tables summarize the GHS hazard (H) and precautionary (P) statements for this compound.

Table 1: Hazard Statements [1][2][3][4][5]

| Code | Statement |

| H301 | Toxic if swallowed. |

| H311 | Toxic in contact with skin. |

| H331 | Toxic if inhaled. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

Table 2: Precautionary Statements [2][3][4][5]

| Code | Statement |

| Prevention | |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| P330 | Rinse mouth. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |

| P361 + P364 | Take off immediately all contaminated clothing and wash it before reuse. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P311 | Call a POISON CENTER or doctor/physician. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| Storage | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| Disposal | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols for Hazard Assessment

While specific toxicological studies for this compound are not publicly available, the GHS classifications are based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the likely methodologies used to assess the hazards of this compound.

Acute Toxicity

The classification "Toxic if swallowed, in contact with skin, or if inhaled" suggests that the compound has been evaluated according to the following OECD guidelines:

-

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method [6]

-

Principle: This is a stepwise procedure where a small group of animals (typically three female rats) is dosed at a defined starting level (e.g., 300 mg/kg).[7] The outcome (mortality or survival) determines the next dosing step (a lower or higher fixed dose). The objective is to identify a dose that causes mortality in some animals, allowing for classification into a GHS category.

-

Methodology: A single dose of the substance is administered by gavage.[6] Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[6]

-

-

OECD Test Guideline 402: Acute Dermal Toxicity [8][9]

-

Principle: The substance is applied to a shaved area of the skin (at least 10% of the body surface) of a small group of animals (usually rats or rabbits).[10] The test is typically conducted for a 24-hour exposure period.[10]

-

Methodology: The test substance is held in contact with the skin under a porous gauze dressing.[10] Animals are observed for signs of toxicity and mortality over a 14-day period.

-

-

OECD Test Guideline 403: Acute Inhalation Toxicity [11][12]

-

Principle: Animals are exposed to the substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours).[13]

-

Methodology: The concentration of the test substance is carefully controlled and monitored.[13] Animals are observed for toxic effects and mortality during and after exposure for at least 14 days.[11]

-

Skin and Eye Irritation

-

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion [14]

-

Principle: The test substance is applied to a small area of the skin of a single animal (typically an albino rabbit) for up to 4 hours.[14][15]

-

Methodology: The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal.[14] The reversibility of the skin reactions is also assessed over a 14-day observation period.

-

-

OECD Test Guideline 405: Acute Eye Irritation/Corrosion [1][16]

-

Principle: A single dose of the test substance is applied to one eye of an experimental animal (usually an albino rabbit), with the other eye serving as a control.[1][16]

-

Methodology: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva.[5][17] The reversibility of any observed lesions is evaluated.

-

Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure and ensure safety.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Use a closed system or local exhaust ventilation to prevent the dispersion of dust.[3]

-

An emergency eyewash station and safety shower must be readily accessible.[3]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[3]

-

Respiratory Protection: If ventilation is inadequate or for high-dust conditions, use a NIOSH-approved respirator with a particulate filter.[16]

Handling Practices

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid the formation of dust and aerosols.[1]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in the work area.[5]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][15]

-

Store in a locked cabinet or other secure area.[3]

First Aid and Emergency Procedures

In case of exposure, immediate action is required.

Table 3: First Aid Measures [1][3]

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician immediately. |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Call a POISON CENTER or doctor/physician. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting. |

Visualized Workflows and Hazard Summary

The following diagrams illustrate the safe handling workflow and a summary of the GHS hazards for this compound.

Caption: GHS Hazard and Pictogram Relationships.

Caption: Safe Handling Workflow for Hazardous Chemicals.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. umwelt-online.de [umwelt-online.de]

- 8. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 9. nucro-technics.com [nucro-technics.com]

- 10. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 14. nucro-technics.com [nucro-technics.com]

- 15. siesascs.edu.in [siesascs.edu.in]

- 16. nucro-technics.com [nucro-technics.com]

- 17. ecetoc.org [ecetoc.org]

The Emergence of a Key Pharmaceutical Intermediate: A Technical Guide to 3-Ethoxy-4-methoxybenzonitrile

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3-Ethoxy-4-methoxybenzonitrile (CAS No. 60758-86-3), a crucial intermediate in modern pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis methodologies, and its significant role in the creation of therapeutic agents.

Introduction

This compound is a substituted benzonitrile (B105546) that has garnered significant attention in the field of medicinal chemistry.[1] Its molecular structure, featuring ethoxy and methoxy (B1213986) groups on the benzene (B151609) ring, makes it a valuable building block for complex organic molecules.[2] While its direct applications are limited, its role as a key intermediate, particularly in the synthesis of the phosphodiesterase 4 (PDE4) inhibitor Apremilast, has solidified its importance in the pharmaceutical industry.[3] This guide explores the scientific journey of this compound, from its synthesis to its application in drug discovery.

Physicochemical Properties

This compound is a white to light yellow crystalline powder. A summary of its key physicochemical properties is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁NO₂ | [4] |

| Molecular Weight | 177.20 g/mol | [4] |

| CAS Number | 60758-86-3 | [4] |

| Melting Point | 70-74 °C | [5] |

| Boiling Point | 281.9 ± 25.0 °C at 760 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ | [6] |

| Flash Point | 109.2 °C | [5] |

| Solubility | Soluble in methanol | [1] |

| Appearance | White to light yellow powder/crystal |

History of Synthesis and Development

While the precise date of the initial discovery and synthesis of this compound is not prominently documented in readily available literature, its history is intrinsically linked to the development of synthetic routes for substituted benzonitriles and, more recently, to the synthesis of specific pharmaceuticals. The evolution of its synthesis reflects broader trends in organic chemistry, with a focus on improving yield, purity, and process safety while reducing environmental impact.

Early synthetic methods for benzonitriles often involved harsh reagents and conditions. However, the increasing demand for this compound as a key intermediate for the drug Apremilast has driven the development of more efficient and scalable synthetic protocols. Patented methods highlight various approaches, demonstrating an ongoing effort to optimize the manufacturing process. These methods generally fall into two main categories based on the starting material.

Synthetic Methodologies

The synthesis of this compound is primarily achieved through two well-established routes, which are detailed below.

Route 1: From 3-Hydroxy-4-methoxybenzonitrile (B193458)

This common method involves the etherification of 3-Hydroxy-4-methoxybenzonitrile with an ethylating agent.

Experimental Protocol:

A mixture of 3-hydroxy-4-methoxybenzonitrile (10g, 67.11 mmol), bromoethane (B45996) (25 ml, 335.2 mmol), and potassium carbonate (10.25g) in dimethylformamide (50 ml) is heated to 100°C and stirred for 8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the mixture is cooled to room temperature, and the product is extracted with ethyl acetate. The organic layer is then dried with anhydrous sodium sulfate, and the solvent is evaporated to yield the final product as a white solid.[1][7]

Route 2: From 3-Ethoxy-4-methoxybenzaldehyde

This alternative route involves the conversion of the aldehyde group of 3-Ethoxy-4-methoxybenzaldehyde into a nitrile group.

Experimental Protocol:

3-Ethoxy-4-methoxybenzaldehyde (1000 g, 5.54 moles) and hydroxylamine (B1172632) hydrochloride (462.5 g, 6.6 moles) are charged into a flask with acetonitrile (B52724) (5 L). The mixture is stirred and then heated to reflux (78-84°C) for 2-3 hours. After cooling, deionized water is added, and the acetonitrile is removed under vacuum. The resulting residue is diluted with deionized water and stirred. The solid product is collected by filtration, washed with deionized water, and dried. This method has been reported to yield up to 95.5% of this compound.[7]

Role in Drug Development: The Synthesis of Apremilast

The primary driver for the large-scale synthesis of this compound is its use as a key starting material in the manufacture of Apremilast, a medication used to treat certain types of psoriasis and psoriatic arthritis.[8] The synthesis of Apremilast from this compound involves a multi-step process.

The logical relationship for the initial steps in the synthesis of Apremilast starting from this compound is depicted below.

Other Potential Applications

While its role as a pharmaceutical intermediate is most prominent, literature suggests that benzonitrile derivatives can have other applications. There are mentions of its potential use in the development of pesticides and as an antifungal agent, though these applications are less explored compared to its pharmaceutical relevance.[9]

Conclusion

This compound has evolved from a specialty chemical to a critical component in the synthesis of a commercially successful drug. The development of efficient and scalable synthetic routes has been crucial to this transition. This technical guide provides a foundational understanding of this important molecule, offering valuable insights for professionals in the chemical and pharmaceutical sciences. The continued importance of Apremilast in treating inflammatory conditions ensures that this compound will remain a compound of significant interest.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound Supplier in China [nj-finechem.com]

- 3. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]

- 4. This compound | C10H11NO2 | CID 3934769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemical.com [alfa-chemical.com]

- 6. nbinno.com [nbinno.com]

- 7. 3-Ethoxy-4-methoxy benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. Page loading... [guidechem.com]

An In-depth Technical Guide to 3-Ethoxy-4-methoxybenzonitrile: Precursors and Derivatives in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-ethoxy-4-methoxybenzonitrile, a key intermediate in the pharmaceutical industry. The document details its synthesis from various precursors, focusing on robust experimental protocols and quantitative data. Furthermore, it elaborates on the synthesis of its prominent derivative, Apremilast, a significant therapeutic agent. This guide also includes a detailed visualization of the synthetic pathways and the relevant biological signaling pathway to facilitate a deeper understanding of its application in drug development.

Precursors and Synthesis of this compound

This compound can be synthesized through several efficient routes, primarily starting from isovanillin (B20041) or 3-hydroxy-4-methoxybenzonitrile. The selection of the precursor often depends on the availability of starting materials and the desired scale of production.

Synthesis from Isovanillin

A common and efficient method involves a two-step process starting from isovanillin: ethylation to form 3-ethoxy-4-methoxybenzaldehyde (B45797), followed by conversion to the nitrile.

Step 1: Ethylation of Isovanillin

The ethylation of isovanillin is typically carried out using an ethylating agent such as bromoethane (B45996) in the presence of a base.

Experimental Protocol: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde from Isovanillin

-

Materials: Isovanillin, Bromoethane, Potassium Carbonate, Dimethylformamide (DMF).

-

Procedure:

-

To a reaction flask, add 0.5 mol of isovanillin, 0.5 mol of potassium carbonate, and 100 ml of DMF.

-

Heat the mixture to 80°C with stirring.

-

Slowly add 0.6 mol (1.2 eq) of bromoethane to the reaction mixture.

-

Maintain the temperature and continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and precipitate the product by adding water.

-

The crude product is then subjected to extraction and concentration.

-

Filter the resulting solid to obtain 3-ethoxy-4-methoxybenzaldehyde.[1]

-

Table 1: Quantitative Data for the Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

| Parameter | Value | Reference |

| Purity | 98.9% | [1] |

| Yield | 98.8% | [1] |

Step 2: Oximation and Dehydration of 3-Ethoxy-4-methoxybenzaldehyde

The resulting aldehyde is then converted to an oxime using hydroxylamine (B1172632) hydrochloride, followed by dehydration to yield the target nitrile.

Experimental Protocol: Synthesis of this compound from 3-Ethoxy-4-methoxybenzaldehyde

-

Materials: 3-Ethoxy-4-methoxybenzaldehyde, Hydroxylamine Hydrochloride, Acetonitrile (B52724).

-

Procedure:

-

In a 12 L three-necked flask, charge 1000 g (5.54 moles) of 3-ethoxy-4-methoxybenzaldehyde and 462.5 g (6.6 moles) of hydroxylamine hydrochloride at room temperature.

-

Add 5 L of acetonitrile to the flask and stir the mixture for 15-20 minutes at room temperature.

-

Warm the reaction mixture to 65-72°C and then heat to reflux at 78-84°C for 2-3 hours.

-

After reflux, cool the mixture to room temperature and add 1 L of deionized water.

-

Distill off 3.5-4.0 L of acetonitrile under vacuum.

-

Dilute the concentrated residue with 4 L of deionized water and stir for 1-2 hours at room temperature.

-

Filter the mixture under vacuum and wash the solid with 3-4 L of deionized water.

-

Dry the solid in a tray at 30-32°C under a pressure of 100-125 mm Hg for 24-36 hours to yield this compound.[2]

-

Table 2: Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Purity (by HPLC) | 99.2% | [2] |

| Yield | 95.5% | [2] |

Synthesis from 3-Hydroxy-4-methoxybenzonitrile

An alternative route involves the direct ethylation of 3-hydroxy-4-methoxybenzonitrile.

Experimental Protocol: Synthesis of this compound from 3-Hydroxy-4-methoxybenzonitrile

-

Materials: 3-Hydroxy-4-methoxybenzonitrile, Bromoethane, Potassium Carbonate, Dimethylformamide (DMF).

-

Procedure:

-

In a 100 ml flask, combine 10 g (67.11 mmol) of 3-hydroxy-4-methoxybenzonitrile, 25 ml (335.2 mmol) of bromoethane, 10.25 g of potassium carbonate, and 50 ml of DMF.

-

Heat the mixture to 100°C and stir for 8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and add 100 ml of water.

-

Extract the product with ethyl acetate.

-

Dry the organic phase with anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the white solid product.[3][4]

-

Table 3: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 60758-86-3 | [3] |

| Molecular Formula | C10H11NO2 | [3] |

| Molecular Weight | 177.2 g/mol | [3] |

| Melting Point | 70°C | [3] |

| Boiling Point | ~281.9°C at 760 Torr | [3] |

| Density | ~1.09 g/cm³ at 20°C | [3] |

Synthesis Pathway of this compound

References

- 1. EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine - Google Patents [patents.google.com]

- 2. A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 [quickcompany.in]

- 3. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]

- 4. The Synthesis of Pyrethroids. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: The Role of 3-Ethoxy-4-methoxybenzonitrile in the Synthesis of Apremilast